Hydroxy-phenyl-P-tolyl-acetic acid
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Overview
Description
Hydroxy-phenyl-P-tolyl-acetic acid is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of both hydroxyl and phenyl groups attached to a tolyl-acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-phenyl-P-tolyl-acetic acid typically involves the reaction of phenylacetic acid derivatives with hydroxyl-containing reagents under controlled conditions. One common method is the hydroxylation of phenylacetic acid using catalysts such as hydrogen bromide or boron tribromide . These catalysts facilitate the addition of hydroxyl groups to the aromatic ring, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-phenyl-P-tolyl-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.
Scientific Research Applications
Hydroxy-phenyl-P-tolyl-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which Hydroxy-phenyl-P-tolyl-acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity and stability .
Comparison with Similar Compounds
Phenylacetic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
Tolylacetic acid: Similar structure but without the phenyl group, leading to distinct properties.
Hydroxyphenylacetic acid: Contains a hydroxyl group but lacks the tolyl moiety, affecting its overall behavior.
Uniqueness: Hydroxy-phenyl-P-tolyl-acetic acid is unique due to the combination of hydroxyl, phenyl, and tolyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other related compounds .
Properties
IUPAC Name |
2-hydroxy-2-(4-methylphenyl)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-9-13(10-8-11)15(18,14(16)17)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINSFZZGMRTJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-98-7 |
Source
|
Record name | HYDROXY-PHENYL-P-TOLYL-ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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